4-Mercapto-4-methylpentanoic acid
Overview
Description
4-Mercapto-4-methylpentanoic acid is a compound that has been identified as a key aroma component in various plants and beverages. It is notably found in Antibody-Drug Conjugates (ADCs) research as a useful building block . This compound has been identified in the box tree and broom, contributing to their characteristic aroma due to its very low perception threshold . It is also a potent odorant in wines, particularly in Sauvignon Blanc, where it contributes to the varietal aroma .
Synthesis Analysis
An efficient synthesis of 4-mercapto-4-methylpentanoic acid has been reported using an intermolecular radical transfer reaction as the pivotal step. This method offers several advantages over traditional routes and is compatible with the chemistry involved in the construction of ADCs, allowing for the creation of original analogues of the molecule .
Molecular Structure Analysis
While the specific molecular structure analysis of 4-mercapto-4-methylpentanoic acid is not detailed in the provided papers, its related compound, 4-mercapto-4-methylpentan-2-one, has been identified and confirmed by mass spectrometry in the context of wine aroma . The structure of these mercapto compounds is crucial for their aroma properties and their role in the fragrance of plants and flavor of wines.
Chemical Reactions Analysis
The chemical reactivity of 4-mercapto-4-methylpentanoic acid is implied in its role in ADCs, where it is used as a building block. The reactivity of the thiol function in related compounds like 4-mercapto-4-methylpentan-2-one is significant, as it contributes to the aroma of wines and requires careful handling during quantification due to its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-mercapto-4-methylpentanoic acid are not explicitly discussed in the provided papers. However, the related compound 4-mercapto-4-methylpentan-2-one has a very low perception threshold in water and wine, which is indicative of its potent aroma properties . The quantification of such compounds in wine is challenging due to their trace levels and reactivity, which necessitates sensitive and accurate analytical methods .
Scientific Research Applications
Synthesis and Stereochemistry
- 4-Mercapto-4-methylpentanoic acid has been used in synthesizing optically active α-mercapto derivatives of various acids. These compounds are important for producing high enantiomeric excesses α-branched α-mercaptocarboxylic acids or esters, a process that retains configuration without racemization. This is significant because the compounds are obtained optically active without a chiral auxiliary, making them useful in stereochemical studies and applications (Strijtveen & Kellogg, 1987).
Food and Beverage Aroma
- In the context of food science, 4-Mercapto-4-methylpentanoic acid derivatives have been identified as key components in the aroma of certain wines and teas. For instance, they contribute significantly to the 'boxtree' or 'broom plant' odor in Sauvignon wines. The presence of these compounds in beverages like wine and tea is influenced by various factors including fermentation processes, crop seasons, and manufacturing conditions (Tominaga, Masneuf-Pomarède, & Dubourdieu, 1995), (Kumazawa, Kubota, & Masuda, 2005).
Analytical Chemistry
- The compound has been the subject of analytical studies aiming to develop methods for its quantification in complex matrices like wine. These methods are crucial for understanding the role of 4-Mercapto-4-methylpentanoic acid derivatives in the sensory attributes of foods and beverages (Dagan, Reillon, Roland, & Schneider, 2014).
Aroma in Plants
- Research has also identified the presence of 4-Mercapto-4-methylpentanoic acid derivatives in plants like the box tree and broom, contributing to their characteristic aromas. This discovery is pivotal in the study of plant aromas and could have implications in agriculture and horticulture (Tominaga & Dubourdieu, 1997).
Enology and Winemaking
- In winemaking, the study of 4-Mercapto-4-methylpentanoic acid derivatives focuses on their influence on wine aroma, especially in varietals like Sauvignon Blanc. Understanding their formation and presence in wine can inform viticulture and oenological practices (Howell et al., 2004).
Safety And Hazards
The safety information for 4-Mercapto-4-methylpentanoic acid includes the following hazard statements: H315-H318-H335 . This means it can cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle the compound safely .
Future Directions
The efficient synthesis of 4-Mercapto-4-methylpentanoic acid using an intermolecular radical transfer reaction offers advantages over traditional routes and is compatible with the chemistry involved in the construction of ADCs . This suggests that it could play a significant role in the future development of new ADCs .
properties
IUPAC Name |
4-methyl-4-sulfanylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-6(2,9)4-3-5(7)8/h9H,3-4H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIFSIGCMOMQRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468847 | |
Record name | 4-Mercapto-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Mercapto-4-methylpentanoic acid | |
CAS RN |
140231-31-8 | |
Record name | 4-Mercapto-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-4-sulfanylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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